triazin-4-one CAS No. 306978-85-8](/img/structure/B2797285.png)

2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one” is a chemical compound. It belongs to the class of 1,2,4-triazine derivatives, which are six-membered heterocyclic compounds possessing three nitrogen in its structure . These derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive, among others .

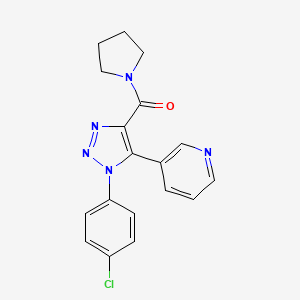

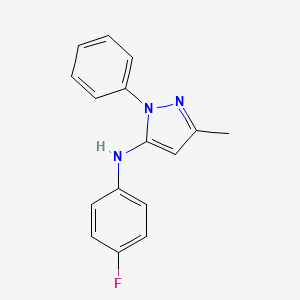

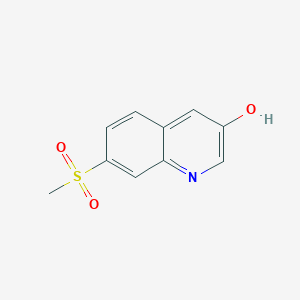

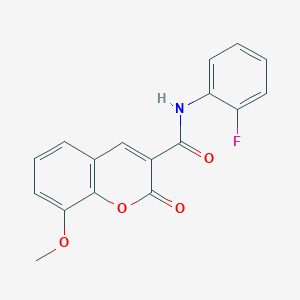

Molecular Structure Analysis

The molecular structure of “2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one” is characterized by a 1,2,4-triazine ring, which is a heterocyclic ring analogous to the six-membered benzene ring but with three carbons replaced by nitrogens .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one” include a molecular weight of 299.348, a density of 1.3±0.1 g/cm3, and a boiling point of 459.0±47.0 °C at 760 mmHg .

Applications De Recherche Scientifique

Phosphodiesterase Type 4 Inhibitors

Compounds structurally similar to "2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one" have been investigated for their potential as phosphodiesterase type 4 inhibitors. This class of inhibitors has significant therapeutic potential in treating inflammatory diseases by modulating the immune response. For example, the synthesis of pyrazolo[1,5-a]-1,3,5-triazines, acting as bioisosteric replacements for adenine derivatives, led to the discovery of potent phosphodiesterase type 4 inhibitors with high selectivity and promising biological activity in inhibiting TNF-alpha release from human mononuclear cells (Raboisson et al., 2003).

Chemical Synthesis and Methodology Development

The development of new synthetic methodologies for the preparation of compounds with the 1,3,5-triazine core has been a focus area. For instance, a practical method for p-methoxybenzylation of hydroxy groups using 2,4,6-Tris(p-methoxybenzyloxy)-1,3,5-triazine (TriBOT-PM) offers a route to synthesize derivatives with potential biological applications, demonstrating the versatility of 1,3,5-triazine derivatives in synthetic chemistry (Yamada et al., 2013).

Antimicrobial Activity

Several derivatives of the core chemical structure have been synthesized and tested for their antimicrobial properties. The synthesis and evaluation of new pyridazinyl sulfonamide derivatives, including compounds structurally related to "2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one," have shown significant antibacterial activities against various bacterial strains, highlighting their potential as antimicrobial agents (Mohamed, 2007).

Antitubercular Agents

Novel 1,3,5-triazine-Schiff base conjugates have been synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. Some of these compounds exhibited significant activity, suggesting the potential of 1,3,5-triazine derivatives in developing new antitubercular agents (Avupati et al., 2013).

These studies underscore the versatility of "2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one" and related compounds in the field of drug discovery and development. Their potential applications span a wide range of therapeutic areas, including anti-inflammatory, antimicrobial, and antitubercular therapies, offering promising avenues for future research and development.

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of the compound “2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one” are currently unknown. The compound is a derivative of 1,2,4-triazine , which is known to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive activities . .

Mode of Action

Based on its structural similarity to other 1,2,4-triazine derivatives , it can be hypothesized that it may interact with biological targets in a similar manner

Biochemical Pathways

Given the broad range of biological activities exhibited by 1,2,4-triazine derivatives , it is likely that multiple pathways could be affected. These could potentially include pathways related to cell growth and proliferation, inflammation, and pain perception, among others.

Result of Action

Given the broad range of biological activities exhibited by 1,2,4-triazine derivatives , it is likely that this compound could have multiple effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

2-[(4-methoxyphenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-11-4-3-9-19-14(11)17-15(18-16(19)20)22-10-12-5-7-13(21-2)8-6-12/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGQWRBHKLIYJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-(2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2797203.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2797204.png)

![2-chloro-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2797213.png)

![(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2797214.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2797215.png)

![1-(3,4-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2797218.png)